![molecular formula C₁₅H₂₆BrN₃O₂S B1140046 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide CAS No. 1217605-72-5](/img/structure/B1140046.png)

5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

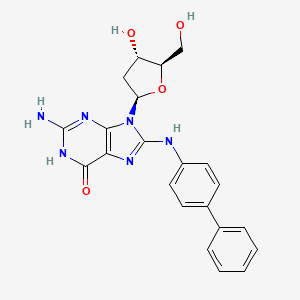

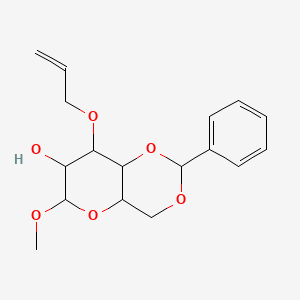

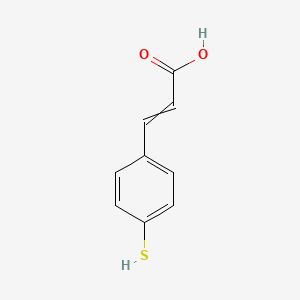

The compound “5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide” is a chemical compound with the molecular formula C10H18N4O2S . It has a molecular weight of 258.34 g/mol . The compound has a complex structure with multiple functional groups, including an imidazole ring and a thieno ring .

Molecular Structure Analysis

The compound contains an imidazole ring fused with a thieno ring, forming a bicyclic structure . It also contains an amide group attached to a pentyl chain, which in turn is attached to a bromine atom .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 258.34 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 258.11504700 g/mol and the monoisotopic mass is also 258.11504700 g/mol . The topological polar surface area is 122 Ų .Wissenschaftliche Forschungsanwendungen

Biological Potency and Drug Discovery

The molecule is related to the class of 5-oxo-imidazolone derivatives, which are known for their biological potency. These compounds serve as a significant pharmacophore in modern drug discovery due to their ability to exhibit a range of biological activities. The molecule's structure, particularly the imidazolone ring, makes it a promising candidate for synthesizing potent drugs (Yellasubbaiah et al., 2021).

Role in CNS Acting Drugs

Compounds related to the imidazole class have shown potential in central nervous system (CNS) applications. They exhibit a range of activities, including agonistic, antagonistic, and depressant, due to the presence of heteroatoms like nitrogen, oxygen, and sulfur. The imidazole derivatives' ability to penetrate the CNS and exhibit pharmacological effects makes them a significant focus in the synthesis of potent CNS drugs (Saganuwan, 2020).

Therapeutic Applications

The structure of the molecule suggests its relevance in the field of therapeutic drug design. Derivatives of imidazole, including 5-oxo-imidazolone compounds, have been explored for their therapeutic worth across various medicinal fields. Their interaction with enzymes and receptors in biological systems is significant due to the molecule's ability to form multiple weak interactions, leading to a range of bioactivities (Verma et al., 2019).

Wirkmechanismus

Target of Action

Biotin 5-Bromopentylamide is a derivative of biotin . Biotin, also known as vitamin B7, is a water-soluble B-complex vitamin that is present in minute amounts in every living cell . It is primarily found in organ meats such as beef liver and kidney . Biotin acts as a coenzyme for a set of enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in a number of crucial metabolic processes .

Mode of Action

Biotin is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . This structure allows biotin to bind to proteins or polypeptides, enabling it to participate in various biochemical reactions .

Biochemical Pathways

Biotin participates in several biochemical pathways. It serves as a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These carboxylases are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and insulin secretion . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the assembly of the fused rings of the cofactor .

Pharmacokinetics

Dietary biotin is absorbed in the small intestine and chiefly stored in the liver . The clearance of biotin from the circulation is rapid and mainly through urine . A recent study in healthy volunteers demonstrated that the biotin concentration returned to baseline one week after a 10-mg/day 7-day course . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose of 0.6 mg, 1 mg, and 300 mg .

Result of Action

Biotin is known to play a crucial role in maintaining human metabolism, cytothesis, and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The construction of microbial cell factories emerges as a promising approach for large-scale and economically feasible production of biotin . Many microorganisms, such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, Serratia marcescens, Kurthia sp., and Pseudomonas mutabilis, can synthesize biotin

Eigenschaften

IUPAC Name |

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMKEQZLWUFNDA-MBNYWOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)